Cas no 35048-10-3 (7-Fluoroquinolin-8-ol)

7-Fluoroquinolin-8-ol is a fluorinated quinoline derivative with notable applications in coordination chemistry and pharmaceutical research. Its structure, featuring both a fluorine substituent and a hydroxyl group, enhances its ability to act as a chelating agent, particularly for metal ions. This compound is valued for its potential in synthesizing metal complexes with catalytic or bioactive properties. The electron-withdrawing fluorine atom improves stability and influences reactivity, making it useful in the development of advanced materials and medicinal compounds. Its well-defined molecular framework allows for precise modifications, facilitating studies in ligand design and metallopharmaceuticals. High purity grades ensure reliable performance in research and industrial applications.
7-Fluoroquinolin-8-ol structure
7-Fluoroquinolin-8-ol structure
Product Name:7-Fluoroquinolin-8-ol
CAS No:35048-10-3
MF:C9H6FNO
MW:163.148445606232
MDL:MFCD12024552
CID:295296
PubChem ID:21823020
Update Time:2025-06-08

7-Fluoroquinolin-8-ol Chemical and Physical Properties

Names and Identifiers

    • 7-Fluoroquinolin-8-ol
    • 8-Quinolinol, 7-fluoro-
    • 7-fluoro-8-quinolinol
    • 7-Fluoro-quinolin-8-ol
    • 7-fluoro-8-hydroxyquinoline
    • 8-Quinolinol, 7-fluoro-
    • LDCRHJNNQVTBNY-UHFFFAOYSA-N
    • 4287AB
    • FCH1163235
    • AX8161681
    • ST2406568
    • A6149
    • DTXSID20618489
    • TQR0347
    • SY105853
    • SB67527
    • DS-2491
    • 7-Fluoro-quinolin-8-ol;7-Fluoroquinolin-8-ol
    • CHEMBL143400
    • d-Gluconicacid,aluminumsalt(3:1)
    • 35048-10-3
    • FT-0656616
    • SCHEMBL112625
    • AKOS015856329
    • D82128
    • MFCD12024552
    • DB-011558
    • MDL: MFCD12024552
    • Inchi: 1S/C9H6FNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H
    • InChI Key: LDCRHJNNQVTBNY-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=CC=CN=C2C=1O

Computed Properties

  • Exact Mass: 163.04338
  • Monoisotopic Mass: 163.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.366
  • Boiling Point: 296 ºC
  • Flash Point: 133 ºC
  • Refractive Index: 1.66
  • PSA: 33.12

7-Fluoroquinolin-8-ol Security Information

  • Hazard Statement: H302-H412
  • Storage Condition:Sealed in dry,2-8°C

7-Fluoroquinolin-8-ol Pricemore >>

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7-Fluoroquinolin-8-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:35048-10-3)7-Fluoroquinolin-8-ol
Order Number:A6149
Stock Status:in Stock
Quantity:5g/1g/250mg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):1648.0/481.0/225.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:35048-10-3)7-Fluoroquinolin-8-ol
A6149
Purity:99%/99%/99%
Quantity:5g/1g/250mg
Price ($):1648.0/481.0/225.0
Email